(1S)-2-bromo-1-(3-methoxyphenyl)ethanol

Biocatalysis Enantioselective reduction Chiral alcohol synthesis

(1S)-2-Bromo-1-(3-methoxyphenyl)ethanol (CAS 100306-28-3) is a chiral α-bromohydrin building block featuring a meta-methoxyphenyl substituent and a stereogenic benzylic alcohol center in the (S)-configuration. With molecular formula C₉H₁₁BrO₂ and molecular weight 231.09 g·mol⁻¹, this compound belongs to the class of enantiomerically pure halohydrins that serve as versatile intermediates for constructing optically active pharmaceuticals, including β-blockers and antipsychotic agents.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B13179389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-bromo-1-(3-methoxyphenyl)ethanol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CBr)O
InChIInChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1
InChIKeyMHSXJMCQZFZDPK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2-Bromo-1-(3-methoxyphenyl)ethanol: Chiral α-Bromohydrin Intermediate for Asymmetric Synthesis — Procurement Guide


(1S)-2-Bromo-1-(3-methoxyphenyl)ethanol (CAS 100306-28-3) is a chiral α-bromohydrin building block featuring a meta-methoxyphenyl substituent and a stereogenic benzylic alcohol center in the (S)-configuration [1]. With molecular formula C₉H₁₁BrO₂ and molecular weight 231.09 g·mol⁻¹, this compound belongs to the class of enantiomerically pure halohydrins that serve as versatile intermediates for constructing optically active pharmaceuticals, including β-blockers and antipsychotic agents [2]. The compound is commercially available at 95% purity from multiple suppliers [3].

Why (1S)-2-Bromo-1-(3-methoxyphenyl)ethanol Cannot Be Replaced by the Racemate or the (R)-Enantiomer in Chiral Synthesis


Substituting (1S)-2-bromo-1-(3-methoxyphenyl)ethanol with its racemic mixture (±)-2-bromo-1-(3-methoxyphenyl)ethanol (CAS 100306-27-2) or the (R)-enantiomer introduces fundamentally different stereochemical outcomes in downstream reactions. The (S)-configured benzylic alcohol center dictates the absolute configuration of chiral products generated via nucleophilic substitution or cyclization, meaning enantiomeric impurities directly translate into undesired stereoisomers in the final pharmaceutical intermediate [1]. Furthermore, the meta-methoxy substitution pattern on the phenyl ring differentiates this compound from the structurally similar (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS 952103-45-6), where bromine resides on the aromatic ring rather than the α-carbon — a regioisomeric difference that alters reactivity in cross-coupling and substitution pathways .

(1S)-2-Bromo-1-(3-methoxyphenyl)ethanol: Quantitative Differentiation Evidence for Scientific Procurement


Enantiomeric Excess >99% Achievable via Biocatalytic Reduction vs. 0% ee for Racemic Chemical Reduction

The (S)-α-bromohydrin was obtained with >99% enantiomeric excess (ee) when the corresponding α-bromoacetophenone (2-bromo-1-(3-methoxyphenyl)ethanone) was reduced by an isolated carbonyl reductase from Candida magnolia (CMCR) in a potassium phosphate buffer/MTBE biphasic system [1]. In contrast, standard chemical reduction using sodium borohydride yields the racemic (±)-2-bromo-1-(3-methoxyphenyl)ethanol with 0% ee [1]. The biocatalytic route thus enables procurement or in-house preparation of enantiomerically pure material suitable for stereospecific downstream transformations.

Biocatalysis Enantioselective reduction Chiral alcohol synthesis

Specific Optical Rotation [α]D20 = +19.7° as Identity and Purity Verification for the (S)-Enantiomer

The (S)-enantiomer of 2-bromo-1-(3-methoxyphenyl)ethanol exhibits a specific optical rotation of [α]D20 = +19.7 (c 2.0, methanol) [1]. The racemic mixture, by definition, has [α]D20 = 0°. This quantitative optical rotation value enables unambiguous identity verification and enantiomeric purity assessment upon receipt, providing a procurement-relevant quality metric that the (R)-enantiomer (expected [α]D20 ≈ −19.7) or the racemate cannot satisfy for (S)-specific synthetic routes.

Chiral identity Optical rotation Quality control

Biocatalytic Specific Activity of CMCR: 329 nmol·mg⁻¹·min⁻¹ for the 3-Methoxyphenyl Substrate Positions This Substrate Among the Moderately Active Analogues

The isolated carbonyl reductase CMCR displays a specific activity of 329 nmol·mg⁻¹·min⁻¹ toward 2-bromo-1-(3-methoxyphenyl)ethanone (the ketone precursor to the target compound) under standardized assay conditions [1]. This places the 3-methoxyphenyl substrate between the 4-methoxyphenyl analogue (specific activity 847 nmol·mg⁻¹·min⁻¹) and the unsubstituted phenyl analogue (203 nmol·mg⁻¹·min⁻¹) [1]. Electron-donating substituents such as methoxy reduce enzyme activity relative to electron-withdrawing groups, but the meta-substitution pattern retains sufficient activity for practical biocatalytic production.

Enzyme kinetics Substrate specificity Biocatalytic process design

Regioisomeric Bromine Placement: α-Bromo Alcohol vs. Aryl-Bromo Alcohol Determines Reactivity in Nucleophilic Displacement and Cross-Coupling

(1S)-2-bromo-1-(3-methoxyphenyl)ethanol bears the bromine atom at the α-carbon (benzylic position), making it a reactive alkyl bromide suitable for SN2-type nucleophilic displacement with amines, thiols, or alkoxides to form β-amino alcohols, β-thioethers, or epoxides [1]. In contrast, the regioisomer (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS 952103-45-6) carries the bromine on the aromatic ring, making it a substrate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) rather than direct nucleophilic displacement . Although no direct head-to-head reactivity data are available in a single study, the structural difference predicts divergent synthetic utility.

Regioselectivity Nucleophilic substitution Cross-coupling

(1S)-2-Bromo-1-(3-methoxyphenyl)ethanol: Optimal Application Scenarios for Procurement Decision-Making


Synthesis of Enantiomerically Pure β-Amino Alcohol Pharmacophores via SN2 Displacement

The α-bromo leaving group at the benzylic position of (1S)-2-bromo-1-(3-methoxyphenyl)ethanol enables stereospecific nucleophilic displacement with primary or secondary amines to yield chiral β-amino alcohols, a privileged pharmacophore in adrenergic receptor modulators and antidepressants [1]. The >99% ee of the starting bromohydrin ensures that the absolute configuration at the benzylic center is preserved in the product, provided the SN2 reaction proceeds with inversion at the α-carbon. This application leverages both the (S)-stereochemistry and the alkyl bromide reactivity, differentiating this compound from aryl-bromo analogues that cannot undergo analogous direct amination.

Enantioselective Biocatalytic Production of the (S)-Alcohol from the Prochiral Ketone for In-House Chiral Pool Generation

Organizations with biocatalysis capabilities can produce (1S)-2-bromo-1-(3-methoxyphenyl)ethanol in-house via CMCR-catalyzed reduction of commercially available 2-bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7). The reported specific activity of 329 nmol·mg⁻¹·min⁻¹ and isolated yield of ~84% provide quantitative benchmarks for process feasibility assessment [1]. This application scenario is particularly relevant for CROs and pharmaceutical intermediate manufacturers seeking to establish a reliable chiral building block supply chain independent of commercial vendor availability.

Chiral Epoxide Synthesis via Base-Mediated Intramolecular Cyclization

The 1,2-bromohydrin motif in (1S)-2-bromo-1-(3-methoxyphenyl)ethanol is ideally suited for base-induced intramolecular cyclization to form chiral epoxides (oxiranes), which serve as electrophilic intermediates for further ring-opening with diverse nucleophiles [1]. The meta-methoxy substituent provides electronic modulation distinct from para-methoxy or unsubstituted phenyl analogues, potentially influencing epoxide ring-opening regioselectivity. The validated optical rotation ([α]D20 = +19.7) ensures the epoxide product retains configurational integrity.

Quality Control and Identity Release Testing Using Polarimetry

For procurement and inventory management, the specific optical rotation [α]D20 = +19.7 (c 2.0, methanol) provides a rapid, compendial-grade identity test to distinguish the (S)-enantiomer from the (R)-enantiomer (expected −19.7) or racemic material (0°) upon receipt [1]. This QC parameter is directly actionable: a measured rotation significantly deviating from +19.7 signals potential mislabeling, racemization during storage, or enantiomeric contamination, triggering rejection or further investigation before the material enters a regulated synthetic workflow.

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